molecular formula C15H17FN2O2S B2982037 N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide CAS No. 920205-31-8

N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide

Cat. No. B2982037
CAS RN: 920205-31-8
M. Wt: 308.37
InChI Key: OGNPUGXRINWATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of certain types of cancers and other diseases.

Scientific Research Applications

Synthesis and Characterization

Compounds within the benzothiazole family, including those with modifications like fluoro substituents or related structural frameworks, have been synthesized and characterized for various applications. For instance, the synthesis and characterization of new types of propionamide derivatives as potential antibacterial and antifungal agents demonstrate the chemical versatility and potential for biological activity of this compound class (Helal et al., 2013). Additionally, the development of fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes indicates the compound's utility in catalysis, highlighting its potential in synthetic chemistry applications (Yang et al., 2015).

Biological Activities

The biological activities of benzothiazole derivatives have been extensively studied. For example, the antimicrobial activity of substituted 2-aminobenzothiazoles derivatives against a range of microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), suggests potential for developing new antibacterial agents (Anuse et al., 2019). Furthermore, compounds with fluorine substitutions on the benzothiazole ring have been identified as having cytotoxic activity against various cancer cell lines, indicating potential applications in cancer research and therapy (Hutchinson et al., 2001).

Chemical Properties and Applications

The unique chemical properties of benzothiazole derivatives, including those with fluorine substitutions, facilitate their use in diverse scientific research applications. The synthesis of fluorinated derivatives for sensitive high-performance liquid chromatographic determination of aliphatic thiols illustrates the compound's utility in analytical chemistry (Haj-Yehia & Benet, 1995). Additionally, the development of fluorine-18-labeled tracers for imaging applications in medical research underscores the importance of these compounds in developing diagnostic tools (Ohkubo et al., 2021).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2S/c1-2-14(19)18(9-11-4-3-7-20-11)15-17-12-6-5-10(16)8-13(12)21-15/h5-6,8,11H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNPUGXRINWATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1CCCO1)C2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.